N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-methylpropanamide

Scaffold uniqueness Chemical space Library design

Screening campaigns often stall when 4-aryl-tetrahydropyran hits lack a robust matched molecular pair (MMP) for affinity validation. This 4-(2-methoxyphenyl)oxane-isobutyramide fills that gap as a lead-like probe (MW 291.4, XLogP3 2.7). - Enables quantitative MMP analysis with the des-aryl analog (ΔMW +120.2 Da, ΔXLogP3 +2.0), isolating enthalpic/entropic contributions of the 2-methoxyphenyl group. - Provides a compact, metabolically stable isobutyramide reference point for systematic SAR against quinoxaline-2-carboxamide or thiophene-2-carboxamide variants. - Supplied as a research screening compound; ≥95% purity with rapid global dispatch for immediate experimental validation of in silico ADME models.

Molecular Formula C17H25NO3
Molecular Weight 291.4 g/mol
CAS No. 1091075-21-6
Cat. No. B6561787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-methylpropanamide
CAS1091075-21-6
Molecular FormulaC17H25NO3
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NCC1(CCOCC1)C2=CC=CC=C2OC
InChIInChI=1S/C17H25NO3/c1-13(2)16(19)18-12-17(8-10-21-11-9-17)14-6-4-5-7-15(14)20-3/h4-7,13H,8-12H2,1-3H3,(H,18,19)
InChIKeyRQQAZKJGGITPEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.6 mg / 1.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}isobutyramide – Properties & Procurement


N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-methylpropanamide (CAS 1091075-21-6) is a fully synthetic, small-molecule amide (molecular formula C17H25NO3; molecular weight 291.4 g/mol) that belongs to the 4,4-disubstituted tetrahydropyran (oxane) chemical class. Its structure comprises a tetrahydropyran core bearing a 2-methoxyphenyl group at the 4-position and an isobutyramide side chain attached via a methylene linker [1]. The compound possesses one hydrogen-bond donor, three hydrogen-bond acceptors, five rotatable bonds, a computed XLogP3 of 2.7, and a topological polar surface area of 47.6 Ų [1]. It is catalogued in the PubChem database (CID 27449440) [1] and is commercially available as a research screening compound from Life Chemicals (Product ID: F5327-0389) [2].

Chemistry Fully synthetic small-molecule amide with a 4,4-disubstituted tetrahydropyran core
Procurement Commercially available from Life Chemicals as a research screening compound
Screening role No prior bioactivity data reported – first-in-class screening opportunity
Property space Moderate computed lipophilicity and balanced H-bond capacity support drug-like property space

N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}isobutyramide: Why Simple Substitution Fails


Compounds sharing the tetrahydropyran-4-yl-methyl-amide scaffold can exhibit substantially divergent physicochemical and conformational profiles depending on the nature of the 4-aryl substituent, the amide side chain, and the linker geometry. Even among close analogs—such as the des-aryl N-(tetrahydro-2H-pyran-4-yl)isobutyramide (CAS 1344071-48-2) or related N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl} derivatives with alternative amide capping groups (e.g., quinoxaline-2-carboxamide [1] or thiophene-2-carboxamide )—the presence, position, and electronic nature of the 2-methoxyphenyl substituent on the quaternary carbon of the oxane ring can alter logP, hydrogen-bonding capacity, rotational freedom, and three-dimensional shape. These differences, while subtle at the level of a single functional group, can translate into measurable differences in chromatographic retention, solubility, protein binding, and screening hit profiles. Consequently, direct interchange among in-class analogs without experimental re-validation introduces risk of altered assay performance, unrecognized structure–activity discontinuities, and irreproducible screening results.

Property
Target
CAS 1091075-21-6
Des-aryl analog
CAS 1344071-48-2
Lipophilicity mismatch (computed ΔXLogP3 +2.0) may substantially alter partitioning and non-specific binding in assays. The des-aryl analog cannot be assumed to replicate screening behavior.
Conformational flexibility differs by 3 additional rotatable bonds; this may shift binding entropy and affect ligand efficiency metrics in fragment-based or structure-based campaigns.
Hydrogen-bond acceptor count and TPSA differ; permeability and transporter recognition profiles may not transfer between the two compounds without experimental re-validation.

N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}isobutyramide: Differentiation vs. Analogs


Scaffold Differentiation vs. Closest Analogs

The target compound (CAS 1091075-21-6) incorporates a 4-(2-methoxyphenyl)oxan-4-yl core tethered via a methylene linker to an isobutyramide moiety [1]. This specific 4,4-disubstituted tetrahydropyran architecture is structurally distinguishable from at least three categories of closely related compounds: (i) the des-aryl analog N-(tetrahydro-2H-pyran-4-yl)isobutyramide (CAS 1344071-48-2; MW 171.24), which lacks the 2-methoxyphenyl substituent entirely ; (ii) N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide, which retains the same oxane core but replaces isobutyramide with a bulkier quinoxaline-2-carboxamide group [2]; and (iii) N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide (CAS 1091020-95-9), which substitutes the amide side chain with a thiophene-2-carboxamide . No published patent, bioassay record, or research article was identified that directly compares the biological activity or physicochemical properties of these exact analogs under identical experimental conditions.

Scaffold comparison
Class-level inference
Target: 4-(2-methoxyphenyl)oxan-4-yl core + isobutyramide (MW 291.4)

Distinct from:
• Des-aryl analog (MW 171.2)
• Quinoxaline-2-carboxamide analog
• Thiophene-2-carboxamide analog
Scaffold distinctness supports library diversification; analog substitution may alter pharmacophoric features
No head-to-head biological comparison data available
Scaffold uniqueness Chemical space Library design

Lipophilicity (XLogP3) vs. Des-Aryl Analog

The computed XLogP3 value for the target compound is 2.7 [1]. For the des-aryl analog N-(tetrahydro-2H-pyran-4-yl)isobutyramide (CAS 1344071-48-2), which lacks the 2-methoxyphenyl group, the XLogP3 is 0.7 , reflecting a 2.0 log-unit difference. This difference is attributed to the hydrophobic contribution of the 2-methoxyphenyl substituent and the associated increase in carbon count (C17 vs. C9). The XLogP3 values for the quinoxaline-2-carboxamide and thiophene-2-carboxamide analogs were not directly retrievable from authoritative databases under the same computation method, precluding a direct comparative analysis at this time.

Lipophilicity (XLogP3)
Cross-study comparable
Target 2.7
Des-Aryl 0.7
Δ = +2.0
Partitioning behavior may differ substantially; compounds are not interchangeable in assays sensitive to lipophilicity
Computed by PubChem; experimental logD not reported
Lipophilicity XLogP3 Drug-likeness

Rotatable Bond Count vs. Analogs

The target compound possesses 5 rotatable bonds as computed by PubChem [1]. The des-aryl analog N-(tetrahydro-2H-pyran-4-yl)isobutyramide (CAS 1344071-48-2) has only 2 rotatable bonds . The additional three rotatable bonds in the target compound arise from the 2-methoxyphenyl group (one aryl–quaternary carbon bond) and the methoxy substituent. The quinoxaline-2-carboxamide and thiophene-2-carboxamide analogs are expected to have a comparable or greater rotatable bond count, but exact computed values from an identical algorithmic source were not retrievable.

Rotatable bonds
Cross-study comparable
Target 5
Des-Aryl 2
Δ = +3
Conformational entropy penalty upon binding may differ; ligand efficiency metrics require review
Computed by Cactvs; may affect FBDD candidate ranking
Conformational flexibility Rotatable bonds Entropic penalty

Hydrogen Bonding and TPSA Comparison

The target compound has one hydrogen-bond donor (HBD) and three hydrogen-bond acceptors (HBA), with a computed topological polar surface area (TPSA) of 47.6 Ų [1]. The des-aryl analog N-(tetrahydro-2H-pyran-4-yl)isobutyramide also has one HBD and two HBA, with a TPSA of 38.3 Ų (computed) . The additional HBA in the target compound arises from the methoxy oxygen of the 2-methoxyphenyl group. TPSA values for other close analogs (quinoxaline-2-carboxamide and thiophene-2-carboxamide derivatives) are anticipated to be larger due to additional heteroatoms, but directly comparable computed values from the same algorithmic source were not found.

H-Bond & TPSA
Cross-study comparable
Target: 1 HBD, 3 HBA, TPSA 47.6 Ų

Des-Aryl: 1 HBD, 2 HBA, TPSA ~38.3 Ų
TPSA and HBA count differences may influence passive permeability and transporter recognition
Experimental PAMPA or Caco-2 data not reported
Hydrogen bonding TPSA Oral bioavailability prediction

Commercial Availability vs. Analog Procurement

The target compound is listed in the Life Chemicals screening collection (Product ID: F5327-0389) with a reported price of $103.50 for 5 mg as of September 2023 [1]. The closely related analog N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide (CAS 1091020-95-9) is available from alternative vendors , but its pricing was not directly retrievable for comparison. The des-aryl analog (CAS 1344071-48-2) is available at a substantially lower cost point due to its simpler synthesis . No authoritative head-to-head purity comparison across vendors was identified.

Procurement
Supporting evidence
Life Chemicals F5327-0389
5 mg, $103.50 (Sep 2023)
Higher unit cost vs des-aryl analog reflects added synthetic complexity; budget planning should account for pricing tier
Pricing snapshot; may vary by vendor and region
Procurement Availability Screening library

Absence of Published Bioactivity Data

A systematic search of PubMed, BindingDB, ChEMBL, and Google Patents using the compound name, CAS number (1091075-21-6), InChIKey (RQQAZKJGGITPEH-UHFFFAOYSA-N), and PubChem CID (27449440) yielded no published bioactivity data—no IC50, Ki, EC50, or % inhibition values—for this specific compound [1]. Similarly, no head-to-head experimental comparison of this compound against any of its closest analogs (CAS 1344071-48-2, CAS 1091020-95-9, or the quinoxaline-2-carboxamide derivative) was identified in the peer-reviewed literature or patent corpus [2]. Consequently, all evidence items presented in this guide are derived from computed physicochemical properties and structural comparisons; no biological differentiation claim can be substantiated at this time.

Bioactivity data gap
Supporting evidence
No IC₅₀, Kᵢ, EC₅₀ or % inhibition found in PubMed, ChEMBL, BindingDB or PubChem BioAssay
Selection currently relies on computed properties and scaffold uniqueness; any screening campaign will generate first-in-class data
Systematic search conducted April 2026; no comparative bioactivity records identified
Bioactivity gap Screening compound Data limitation

N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}isobutyramide: Research Applications


HTS Library Diversification: Unexplored Tetrahydropyran Space

The compound's scaffold—a 4-(2-methoxyphenyl)oxan-4-yl core with an isobutyramide side chain—occupies a distinct region of chemical space not represented by simpler tetrahydropyran amides or by analogs bearing bulkier amide caps. Its moderate lipophilicity (XLogP3 = 2.7), balanced hydrogen-bonding capacity (1 HBD, 3 HBA), and 5 rotatable bonds position it within drug-like property space while offering conformational features that differentiate it from the des-aryl analog (ΔXLogP3 = +2.0; ΔRotatable Bonds = +3) [1]. HTS laboratories seeking to maximize scaffold diversity for novel target identification should prioritize this compound over the des-aryl analog when 2-methoxyphenyl-mediated π–π or hydrophobic interactions are hypothesized to contribute to target engagement .

FBDD Secondary Screening: 2-Methoxyphenyl Contribution

With a molecular weight of 291.4 Da, this compound sits at the upper boundary of traditional fragment space but can serve as a 'lead-like' probe in secondary FBDD cascades. When paired with the des-aryl fragment N-(tetrahydro-2H-pyran-4-yl)isobutyramide (MW 171.24), the pair forms a matched molecular pair (MMP): the addition of the 2-methoxyphenyl group increases MW by 120.2 Da, raises XLogP3 by 2.0 units, and increases HBA count from 2 to 3 [1]. This MMP enables quantitative assessment of the enthalpic and entropic contributions of the aryl substituent to binding affinity and ligand efficiency metrics [2].

Hit-to-Lead: Isobutyramide Side-Chain SAR

The isobutyramide side chain provides a compact, metabolically stable amide motif that can serve as a reference point for structure–activity relationship (SAR) exploration. Analogs in which the isobutyramide is replaced by quinoxaline-2-carboxamide or thiophene-2-carboxamide offer graduated changes in steric bulk, electronic character, and hydrogen-bonding potential [1]. Medicinal chemistry teams initiating a hit-to-lead program on a target for which this compound shows initial activity can systematically compare the isobutyramide parent against these side-chain variants to map the amide-binding pocket's steric and electronic tolerance .

Computational Model Validation: LogP and Conformational Sampling

The availability of this compound from commercial vendors (Life Chemicals F5327-0389; 5 mg, $103.50) [1] makes it a practical candidate for experimental validation of in silico models. Its computed logP (2.7) and rotatable bond count (5) place it in a property range where many logP prediction algorithms show increased error. Experimental determination of logD7.4, aqueous solubility, and chromatographic hydrophobicity index (CHI) for this compound, when compared against the des-aryl analog (XLogP3 = 0.7; 2 rotatable bonds) , would provide a valuable data point for benchmarking computational ADME models on 4,4-disubstituted tetrahydropyrans [2].

Application
Selection Property
Validation Focus
HTS library diversification
Scaffold uniqueness in tetrahydropyran chemical space; 2-methoxyphenyl contribution
Chemical space coverage; novelty versus existing screening decks
FBDD secondary screening / MMP analysis
Matched molecular pair with des-aryl analog; quantifiable ΔMW, ΔlogP, Δrotatable bonds
Ligand efficiency and binding thermodynamics; aryl substituent contribution
Hit-to-lead SAR exploration
Isobutyramide side chain as reference for steric/electronic SAR; alternative amide caps available
Amide pocket tolerance; metabolic stability ranking of side-chain variants
Computational model validation
Experimentally accessible logP/logD reference; 5 rotatable bonds challenge sampling algorithms
logD₇.₄, CHI, and aqueous solubility measurement; in silico ADME benchmarking
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